N~4~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE
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Overview
Description
N~4~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting ethyl sulfanyl hydrazine with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction forms the 1,3,4-thiadiazole ring with an ethyl sulfanyl substituent.
Formation of the Furan Ring: The furan ring is synthesized by reacting 2-methylfuran with an appropriate reagent such as bromine or iodine to introduce a halogen substituent at the 5-position.
Coupling of the Thiadiazole and Furan Rings: The thiadiazole and furan rings are coupled together using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired intermediate.
Formation of the Quinoline Moiety: The quinoline moiety is introduced by reacting the intermediate with a suitable quinoline derivative under acidic or basic conditions.
Final Coupling and Carboxamide Formation: The final step involves coupling the quinoline intermediate with a carboxamide derivative to form the target compound.
Industrial Production Methods
Industrial production of N4-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N~4~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group in the carboxamide moiety, leading to the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions at the furan and quinoline rings, introducing various substituents such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine), alkyl halides, and aryl halides, often in the presence of a catalyst such as palladium or copper.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated derivatives, alkylated derivatives, arylated derivatives
Scientific Research Applications
N~4~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Pharmaceuticals: The compound is explored for its potential use in the treatment of various diseases, including bacterial infections, cancer, and inflammatory disorders.
Materials Science: The compound’s unique electronic properties make it a potential candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used as a tool in biological research to study the mechanisms of action of various enzymes and receptors.
Mechanism of Action
The mechanism of action of N4-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: The compound can inhibit various enzymes, such as proteases and kinases, by binding to their active sites and preventing substrate binding.
Modulate Receptors: The compound can modulate the activity of various receptors, such as G-protein-coupled receptors (GPCRs) and ion channels, by binding to their ligand-binding sites and altering their conformation.
Induce Apoptosis: The compound can induce apoptosis (programmed cell death) in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic pathways.
Comparison with Similar Compounds
N~4~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE can be compared with other similar compounds, such as:
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methylfuran-2-carboxamide: This compound has a similar structure but lacks the quinoline moiety, making it less versatile in terms of biological activity.
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]decanamide: This compound has a similar thiadiazole ring but a different substituent, leading to different chemical and biological properties.
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide: This compound has a similar structure but with a different substituent on the quinoline ring, affecting its reactivity and biological activity.
The uniqueness of N4-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE lies in its combination of the thiadiazole, furan, and quinoline moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16N4O2S2 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C19H16N4O2S2/c1-3-26-19-23-22-18(27-19)21-17(24)13-10-15(16-9-8-11(2)25-16)20-14-7-5-4-6-12(13)14/h4-10H,3H2,1-2H3,(H,21,22,24) |
InChI Key |
LSYJPFYZTYRLPQ-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C |
Origin of Product |
United States |
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